Aqueous Solubility Differentiation: 2-Fluoro-4-nitro vs. 3-Fluoro-4-nitro vs. 4-Fluoro-2-nitro Regioisomers
The calculated aqueous solubility of 1-(2-fluoro-4-nitrophenyl)ethanone at 25 °C is 0.35 g/L, placing it between the more soluble 3-fluoro-4-nitro regioisomer (0.778 g/L) and the less soluble 4-fluoro-2-nitro regioisomer (0.27 g/L). This represents a 2.2-fold lower solubility than the 3-fluoro isomer and a 1.3-fold higher solubility than the 4-fluoro isomer . The non-monotonic relationship between substitution pattern and aqueous solubility demonstrates that both the fluorine position and the nitro group position independently modulate solvation energetics.
| Evidence Dimension | Aqueous solubility at 25 °C (calculated) |
|---|---|
| Target Compound Data | 0.35 g/L (very slightly soluble) |
| Comparator Or Baseline | 1-(3-Fluoro-4-nitrophenyl)ethanone: 0.778 g/L; 1-(4-Fluoro-2-nitrophenyl)ethanone: 0.27 g/L |
| Quantified Difference | 2.2-fold lower than 3-F-isomer; 1.3-fold higher than 4-F-2-NO₂-isomer |
| Conditions | Calculated aqueous solubility, 25 °C, data from ChemBlink |
Why This Matters
For aqueous biphasic reactions, enzymatic transformations, or precipitation-driven purification, the 2.2-fold solubility differential dictates the choice of co-solvent volume and extraction efficiency relative to the more soluble 3-fluoro isomer.
